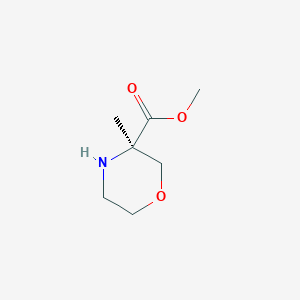

methyl (3R)-3-methylmorpholine-3-carboxylate

Description

Methyl (3R)-3-methylmorpholine-3-carboxylate is a chiral morpholine derivative with a methyl ester group at the 3-position of the morpholine ring. Its hydrochloride salt form (CAS: 1434126-90-5) is commonly used in pharmaceutical and chemical research due to its stability and solubility . Key properties include:

- Molecular Formula: C₇H₁₄ClNO₃

- Molecular Weight: 195.64 g/mol

- Stereochemistry: The (3R) configuration is critical for its biological activity and synthetic utility .

This compound is typically stored refrigerated in tightly sealed containers to maintain stability and purity . Safety protocols emphasize avoiding inhalation, skin contact, and electrostatic discharge during handling .

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl (3R)-3-methylmorpholine-3-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-7(6(9)10-2)5-11-4-3-8-7/h8H,3-5H2,1-2H3/t7-/m1/s1 |

InChI Key |

VZLBGQIGWJURGL-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@]1(COCCN1)C(=O)OC |

Canonical SMILES |

CC1(COCCN1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-methylmorpholine-3-carboxylate typically involves the reaction of morpholine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of flow reactors also enhances safety and efficiency compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Methyl (3R)-3-methylmorpholine-3-methanol.

Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-3-methylmorpholine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Morpholine Ring

(a) Methyl (3R,6S)-6-Methylmorpholine-3-Carboxylate Hydrochloride

- CAS : 2925069-12-9

- Molecular Formula: C₈H₁₆ClNO₃

(b) (R)-6,6-Dimethylmorpholine-3-Carboxylic Acid

- CAS : 1142202-55-8

- Molecular Formula: C₇H₁₃NO₃

- Key Difference : The carboxylic acid group replaces the methyl ester, enhancing hydrogen-bonding capacity but reducing lipophilicity. This impacts solubility and bioavailability .

(c) Benzyl (R)-3-(Hydroxymethyl)Morpholine-4-Carboxylate

Stereochemical Variations

(a) Methyl (3S)-3-Methylmorpholine-3-Carboxylate Hydrochloride

Functional Group Modifications

(a) Ethyl (4R,5R)-5-(5-Fluoro-1H-Indol-3-yl)-... Carboxylate

(b) Methyl 1-Methyl-β-Carboline-3-Carboxylate

Solubility and Stability

Data Tables

Table 1: Structural Comparison of Morpholine Derivatives

Biological Activity

Methyl (3R)-3-methylmorpholine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has a morpholine ring structure with a methyl group at the 3-position and a carboxylate ester functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 159.21 g/mol. The stereochemical configuration at the 3-position plays a crucial role in its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. It can modulate enzyme activities by acting as an inhibitor or activator, influencing metabolic pathways crucial for cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic processes, which may lead to therapeutic effects in various diseases.

- Receptor Binding : It can bind to certain receptors, altering their activity and affecting downstream signaling pathways.

Enzyme Interaction Studies

Research indicates that this compound can influence enzyme activities. For instance, studies have demonstrated its role in modulating the activity of enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.

| Enzyme | Effect of this compound |

|---|---|

| DNA Gyrase | Inhibition leading to reduced bacterial growth |

| Topoisomerase | Modulation of enzyme activity affecting DNA replication |

Case Studies

- Antibacterial Activity : In a recent study, this compound derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial properties.

- Neuropharmacological Effects : Another study explored the effects of this compound on neurotransmitter systems. It was found to influence GABAergic signaling pathways, suggesting potential applications in treating anxiety disorders.

Applications in Medicinal Chemistry

Given its unique properties, this compound is being investigated for various therapeutic applications:

- Drug Development : Its ability to modulate enzyme activities positions it as a promising lead compound for developing new drugs targeting metabolic disorders.

- Pharmaceutical Synthesis : The compound serves as a valuable building block in synthesizing more complex organic molecules, enhancing its utility in pharmaceutical chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.